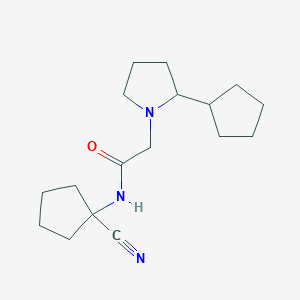
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization of the enamel. The compound also promotes the remineralization of tooth enamel by supplying calcium and phosphate ions to the tooth surface. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to be effective in preventing the formation of dental caries and promoting the repair of damaged tooth enamel.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been shown to inhibit the growth of bacteria that cause dental caries, which can help to prevent the formation of cavities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is also relatively inexpensive and can be used in a variety of experimental settings. However, there are some limitations to the use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide. One area of research is the development of new formulations of the compound that can be more easily delivered to the tooth surface. Another area of research is the study of the long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide on tooth enamel and oral health. Additionally, there is ongoing research into the potential use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in the treatment of other dental conditions, such as dentin hypersensitivity and erosion.
In conclusion, N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. The compound has a number of potential applications in the field of dentistry and is the subject of ongoing research. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, as well as to develop new formulations of the compound for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane carboxylic acid with 2-cyclopentyl-1-pyrrolidinylamine in the presence of acetic anhydride and triethylamine. The resulting compound is purified through a series of chromatographic techniques to obtain pure N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in the field of dentistry. The compound has been shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been studied for its potential use in the treatment of dentin hypersensitivity and erosion.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c18-13-17(9-3-4-10-17)19-16(21)12-20-11-5-8-15(20)14-6-1-2-7-14/h14-15H,1-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMPTNRBMKBPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2CC(=O)NC3(CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

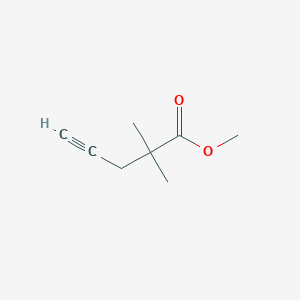
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
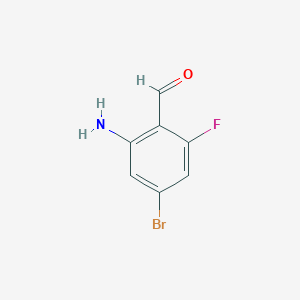
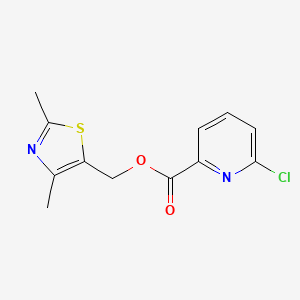
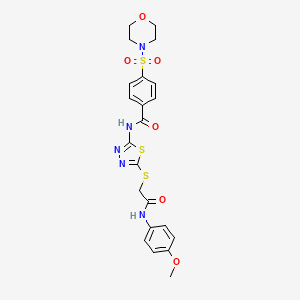
![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
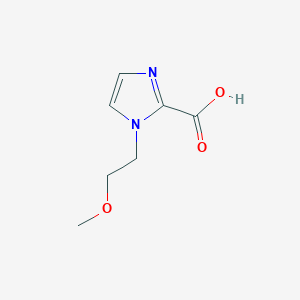
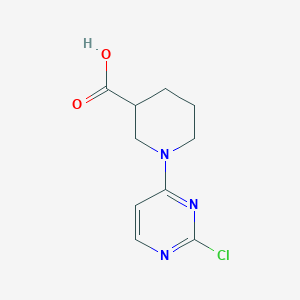
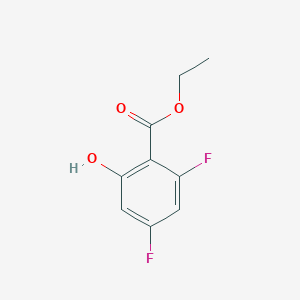
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)